(2S)-1-(3,3-dimethylbutyl)-2-methylpiperazine dihydrochloride
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Overview
Description
(2S)-1-(3,3-dimethylbutyl)-2-methylpiperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 3,3-dimethylbutyl group and a methyl group attached to the piperazine ring, along with two hydrochloride groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3,3-dimethylbutyl)-2-methylpiperazine dihydrochloride typically involves the reaction of 2-methylpiperazine with 3,3-dimethylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction between 2-methylpiperazine and 3,3-dimethylbutyl chloride, followed by the addition of hydrochloric acid to form the dihydrochloride salt. This method offers advantages in terms of scalability, safety, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(3,3-dimethylbutyl)-2-methylpiperazine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce any oxidized forms back to the original compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: The original piperazine compound.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
(2S)-1-(3,3-dimethylbutyl)-2-methylpiperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(3,3-dimethylbutyl)-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,3-dimethylbutyl)piperazine
- 2-methylpiperazine
- N,N-dimethylpiperazine
Uniqueness
(2S)-1-(3,3-dimethylbutyl)-2-methylpiperazine dihydrochloride is unique due to the specific combination of the 3,3-dimethylbutyl group and the methyl group on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
2613299-01-5 |
---|---|
Molecular Formula |
C11H26Cl2N2 |
Molecular Weight |
257.2 |
Purity |
95 |
Origin of Product |
United States |
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